5-Chloro-3-(4-chlorophenyl)isoxazole
Overview
Description
5-Chloro-3-(4-chlorophenyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is characterized by the presence of two chlorine atoms, one on the isoxazole ring and the other on the phenyl ring. It has significant applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloro-3-(4-chlorophenyl)isoxazole can be synthesized through several methods. One common method involves the cycloaddition of nitrile oxides with alkynes. Another method includes the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . These reactions typically require specific catalysts and conditions to proceed efficiently.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods are designed to be eco-friendly and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(4-chlorophenyl)isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include alkynes, nitrile oxides, and hydroxylamine. The reactions often require catalysts such as copper (I) or ruthenium (II) and specific conditions like elevated temperatures and controlled pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions with alkynes typically yield isoxazole-linked glyco-conjugates .
Scientific Research Applications
5-Chloro-3-(4-chlorophenyl)isoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The exact mechanism of action of 5-Chloro-3-(4-chlorophenyl)isoxazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-(4-chlorophenyl)isoxazole: This compound has an amino group instead of a chlorine atom on the isoxazole ring.
3-(4-Chlorophenyl)-5-methylisoxazole: This compound has a methyl group on the isoxazole ring instead of a chlorine atom.
Uniqueness
5-Chloro-3-(4-chlorophenyl)isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two chlorine atoms enhances its reactivity and potential for forming various derivatives, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
5-chloro-3-(4-chlorophenyl)-1,2-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDNAOBMBZXCSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443411 | |
Record name | Isoxazole, 5-chloro-3-(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51726-07-9 | |
Record name | Isoxazole, 5-chloro-3-(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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